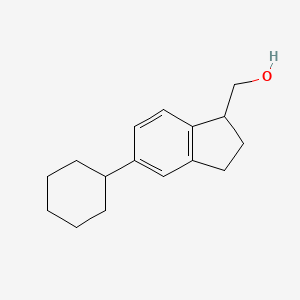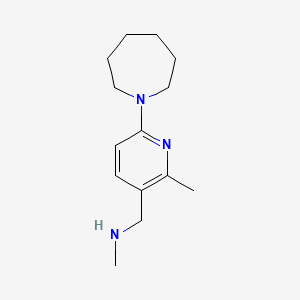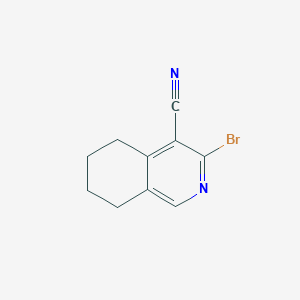
3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid is a synthetic compound that belongs to the class of hydroxyquinoline derivatives This compound is known for its unique chemical structure, which includes an amino group and a hydroxy group attached to a quinoline ring, along with a propanoic acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the Vilsmeier-Haack reaction, followed by the Erlenmeyer-Plöchl reaction and methanolysis . These reactions help in forming the quinoline ring and introducing the amino and hydroxy groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted quinoline compounds. These products can have different properties and applications depending on the specific reaction conditions used.
Applications De Recherche Scientifique
3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid involves its ability to chelate metal ions, forming stable complexes. This chelation can influence various biochemical pathways and molecular targets, such as metalloenzymes and metal-dependent proteins . The compound’s unique structure allows it to interact with specific metal ions, thereby modulating their activity and function in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid: This compound has a similar structure but with the hydroxy group at a different position on the quinoline ring.
8-Hydroxyquinoline: A simpler compound that lacks the amino and propanoic acid groups but shares the hydroxyquinoline core.
Uniqueness
3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid is unique due to the presence of both amino and hydroxy groups on the quinoline ring, along with the propanoic acid side chain. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific applications.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
3-(7-amino-8-hydroxyquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c13-9-6-7(3-4-10(15)16)8-2-1-5-14-11(8)12(9)17/h1-2,5-6,17H,3-4,13H2,(H,15,16) |
Clé InChI |
ZAIYWSMSCNAEIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2CCC(=O)O)N)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


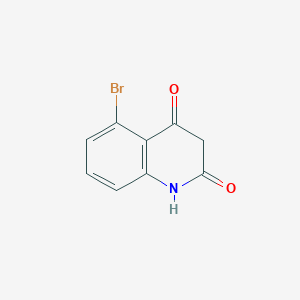


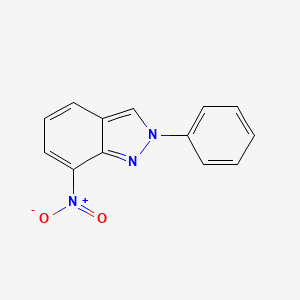

![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)
![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)


